AChE/nAChR-IN-1

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester, also known as 2,2,6,6-tetramethylpiperidin-4-yl heptanoate (TMPH) or nAChR-IN-1, is a fatty acid ester with the molecular formula C16H31NO2 and a molecular weight of 269.42 g/mol. The compound's CAS registry number is 849461-90-1 (free base).

Molecular Formula C16H31NO2
Molecular Weight 269.42 g/mol
Cat. No. B1251638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/nAChR-IN-1
Synonyms2,2,6,6-tetramethylpiperidin-4-yl heptanoate
TMPH cpd
Molecular FormulaC16H31NO2
Molecular Weight269.42 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3
InChIKeyPWWKJRFUJIFGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanoic Acid (2,2,6,6-Tetramethyl-4-piperidinyl) Ester: Key Chemical Identity, Procurement Specifications, and Core Properties


Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester, also known as 2,2,6,6-tetramethylpiperidin-4-yl heptanoate (TMPH) or nAChR-IN-1, is a fatty acid ester with the molecular formula C16H31NO2 and a molecular weight of 269.42 g/mol . The compound's CAS registry number is 849461-90-1 (free base) . It belongs to the class of 2,2,6,6-tetramethyl-4-piperidinyl derivatives, which are structurally characterized by a sterically hindered piperidine ring substituted with four methyl groups at the 2- and 6-positions [1]. This hindered amine structural motif is well-established as the core functional unit of Hindered Amine Light Stabilizers (HALS), a class of additives widely employed to prevent photodegradation in polymeric materials [2]. In biomedical research, the compound is recognized as a selective inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) lacking α5, α6, or β3 subunits .

Why Heptanoic Acid (2,2,6,6-Tetramethyl-4-piperidinyl) Ester Cannot Be Replaced by Simple HALS Analogs or Generic nAChR Antagonists


Substituting heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester with a generic hindered amine light stabilizer (HALS) or a standard nAChR antagonist introduces critical functional and performance compromises that directly undermine its utility in both material science and biomedical applications. In the context of polymer stabilization, fundamental HALS functionality resides in a small molecular ensemble that is generally water-soluble, which prohibits the use of simple, low molecular weight HALS because they are readily leached from the polymer substrate upon exposure to moisture [1]. The specific ester side-chain length (C7 heptanoate) of this compound modulates its physical properties—including solubility, migration resistance, and compatibility with hydrophobic polymer matrices—in ways that generic HALS compounds with different alkyl chain lengths (e.g., sebacate in UV-770 or stearate analogs) do not replicate [2]. In neuropharmacology research, this compound demonstrates a unique subunit-selective inhibition profile that is not observed with its bis-analog BTMPS or other nAChR antagonists; its inhibition of neuronal nAChRs is sharply reduced when α5, α6, or β3 subunits are co-expressed, a selectivity trait that enables precise dissection of nAChR subtype contributions in experimental models [3]. Without these specific structural and functional attributes, generic substitution leads to either premature additive loss in polymers or confounded experimental results due to off-target receptor interactions.

Quantitative Differentiation Evidence: Head-to-Head Performance Data for Heptanoic Acid (2,2,6,6-Tetramethyl-4-piperidinyl) Ester


Subunit-Selective nAChR Inhibition: TMPH vs. Its Bis-Analog BTMPS

In a direct comparative electrophysiological study using Xenopus laevis oocytes expressing defined nAChR subunit combinations, heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester (TMPH) exhibited a distinct subtype-selectivity profile relative to its bis-analog BTMPS [1]. The key differentiation lies in the response to co-expression of 'nonessential' subunits (α5, α6, or β3). TMPH produces potent inhibition of neuronal nAChRs formed by pairwise combinations of α3/α4 and β2/β4 subunits, but this inhibition is markedly decreased when α5, α6, or β3 are co-expressed [1]. This contrasts with BTMPS, which does not exhibit the same degree of subunit-dependent selectivity and shows a different reversibility profile [1]. TMPH was also shown to produce both use-dependent and, for the abundant α4β2 subtype, use-independent inhibition that does not require prior channel activation, a property coupled with slow reversibility that suggests relatively low steady concentrations could profoundly affect receptor function [1].

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

IC50 Values for TMPH Across nAChR Subtypes: α4β2 vs. α3β4 Selectivity Ratio

Quantitative potency measurements demonstrate that heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester (TMPH) exhibits substantial variation in inhibitory potency across different neuronal nAChR subtypes . Based on the reduction of net charge (IC50 area), the compound displays a marked preference for α4β2 receptors (IC50 ≈ 1.0-1.2 nM) compared to α3β4 receptors (IC50 ≈ 390-440 nM), representing an approximately 300- to 400-fold difference in potency . Intermediate potencies were observed for α3β2 (IC50 ≈ 110 nM) and α7 homomeric receptors (IC50 ≈ 75 nM) . At a concentration of 100 nM, TMPH suppresses nAChR responses by approximately 90% . In comparison, the bis-analog BTMPS does not exhibit this same rank-order of subtype selectivity .

Receptor Pharmacology IC50 Determination Ligand-Gated Ion Channels

In Vivo Efficacy: TMPH Modulation of Nicotine-Induced Behavioral Responses in Murine Models

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester (TMPH) demonstrates quantifiable in vivo efficacy in modulating nicotine-induced behavioral responses in mice, establishing its utility beyond in vitro systems . In a nicotine-induced hypomotility model, a single subcutaneous dose of TMPH at 20 mg/kg administered 15 minutes prior to nicotine (1.5 mg/kg) resulted in a time-dependent improvement in locomotor activity, effectively counteracting the nicotine-induced decrease . In the tail-flick and hot-plate nociception models, TMPH administered subcutaneously at doses ranging from 0.1 to 5 mg/kg produced a time-dependent blockade of nicotine-induced analgesia . While generic nAChR antagonists such as mecamylamine broadly block all nicotinic responses, TMPH's subunit-selective profile translates to a more nuanced behavioral modulation in vivo .

Behavioral Pharmacology In Vivo Efficacy Nicotinic Modulation

Physical Property Differentiation: LogP and Solubility Profile vs. Common HALS Analogs

The heptanoate ester side chain (C7) of heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester confers a distinct physicochemical profile that differentiates it from common hindered amine light stabilizers with alternative ester moieties . The compound exhibits a calculated LogP value of 4.94 and an XLogP of approximately 3.9, indicating moderate to high lipophilicity . In contrast, UV-770 (bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate) with a C8 dicarboxylic acid backbone has a molecular weight of ~509 g/mol and different solubility characteristics, while 2,2,6,6-tetramethyl-4-piperidinyl stearate (C18 side chain) demonstrates enhanced compatibility with hydrocarbon-based polymers like polyolefins due to its longer alkyl chain [1]. The C7 heptanoate chain of TMPH occupies an intermediate position in this series, providing a distinct balance between mobility (required for radical scavenging efficiency) and migration resistance (required for long-term retention in the polymer matrix) [2]. High molecular weight HALS generally exhibit improved extraction resistance and reduced volatility compared to low molecular weight variants [2].

Physicochemical Properties Polymer Additives Migration Resistance

Optimal Use Cases and Procurement Scenarios for Heptanoic Acid (2,2,6,6-Tetramethyl-4-piperidinyl) Ester Based on Evidence


Neuroscience Research: Pharmacological Dissection of Neuronal nAChR Subtypes

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester (TMPH) is optimally deployed as a selective pharmacological tool for distinguishing the contributions of α4β2-containing nAChRs from α3β4-containing nAChRs in native neuronal preparations. With an IC50 of approximately 1.0-1.2 nM for α4β2 receptors and approximately 390-440 nM for α3β4 receptors—a 300- to 400-fold potency difference—researchers can titrate TMPH concentrations to selectively inhibit α4β2-mediated signaling while sparing ganglionic α3β4 receptors [1]. Furthermore, its unique property of decreased inhibition upon co-expression of α5, α6, or β3 subunits enables experimental designs that probe the functional role of these accessory subunits in receptor pharmacology and synaptic transmission [1]. This application is directly validated by in vivo data showing that TMPH at 0.1-5 mg/kg (s.c.) blocks nicotine-induced antinociception in murine models, confirming its utility for behavioral neuroscience studies .

Neurodegenerative Disease Model Development: nAChR Dysfunction and Neuroprotection Studies

TMPH has been specifically investigated as a therapeutic agent for neurological disorders characterized by nAChR dysfunction, including globoid cell leukodystrophy (GLD) and Krabbe disease [1]. In vivo studies demonstrate that TMPH at 20 mg/kg (s.c.) improves nicotine-induced hypomotility and hypothermia in a time-dependent manner in mice, establishing a pharmacodynamic profile relevant to motor and autonomic symptoms associated with neurodegenerative conditions [1]. The compound's ability to prevent nerve damage, as noted in product literature, positions it as a candidate compound for preclinical studies exploring nAChR-mediated neuroprotection and neuroinflammatory pathways [1]. Researchers procuring this compound for such applications benefit from its established in vivo dosing parameters and behavioral readouts, reducing the need for extensive dose-ranging pilot studies [1].

Polymer Additive Formulation: Intermediate-Mobility HALS for Specialty Polyolefin Stabilization

As a 2,2,6,6-tetramethyl-4-piperidinyl derivative with a C7 heptanoate ester side chain, this compound occupies a strategic intermediate position within the HALS additive portfolio, between low molecular weight monomeric HALS (e.g., UV-770 with MW ~509 g/mol) and high molecular weight oligomeric or polymeric HALS (MW > 2000 g/mol) [1]. Its calculated LogP of 4.94 and XLogP of approximately 3.9 indicate moderate lipophilicity that promotes compatibility with polyolefin matrices while maintaining sufficient mobility for effective free radical scavenging during the initial stages of photo-oxidation . The compound's molecular weight of 269 g/mol—substantially lower than many commercial HALS—suggests higher initial diffusion rates within the polymer, which is advantageous for surface protection of thin-section products such as films and fibers [1]. However, formulators should note that lower molecular weight HALS generally exhibit reduced long-term retention compared to oligomeric alternatives, making this compound particularly well-suited for applications where short- to medium-term UV protection is required or where additive replenishment occurs through surface migration .

Reference Standard Procurement: Analytical Method Development and Quality Control

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester serves as a well-characterized analytical reference standard for method development in both pharmaceutical and polymer additive quality control laboratories. The compound is unambiguously identified by its CAS registry number (849461-90-1), molecular formula (C16H31NO2), and InChIKey (PWWKJRFUJIFGGD-UHFFFAOYSA-N) [1]. Commercial suppliers provide the compound at ≥98% purity with established storage conditions (2-8°C, inert atmosphere, protected from light) and solubility specifications (H2O: 22 mg/mL at ~60°C) . This comprehensive characterization data enables analytical chemists to develop and validate HPLC, LC-MS, or GC-MS methods for detecting and quantifying structurally related 2,2,6,6-tetramethylpiperidine derivatives in complex matrices. For industrial laboratories monitoring HALS additive levels in polymer formulations or migration into food simulants, this compound provides a representative low molecular weight reference point for calibration curve construction and method robustness testing .

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